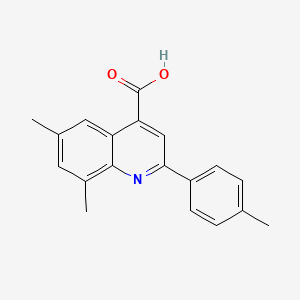

6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

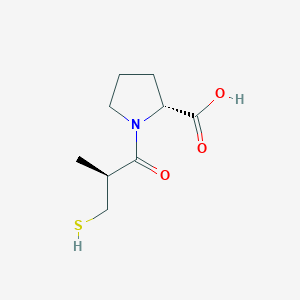

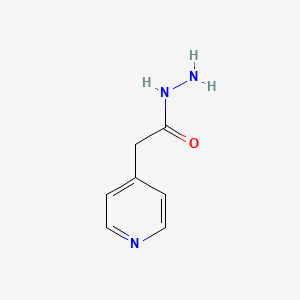

“6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.35 . It is used in proteomics research . .

Molecular Structure Analysis

The InChI code for “6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is1S/C19H17NO2/c1-11-4-6-14(7-5-11)17-10-16(19(21)22)15-9-12(2)8-13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Pharmaceutical Research

This compound is actively researched in pharmaceutical contexts due to its quinoline core, a structure found in many therapeutic agents. It has potential applications in the development of novel drugs, particularly due to its ability to interact with various biological targets. The quinoline moiety is known for its anti-malarial properties, and derivatives are often synthesized for enhanced efficacy against resistant strains of malaria .

Material Science

In material science, this compound could be used to synthesize new organic semiconductors. Quinoline derivatives have been shown to possess excellent electron-transporting properties, making them suitable for use in optoelectronic devices such as OLEDs (Organic Light-Emitting Diodes) .

Chemical Synthesis

As a building block in chemical synthesis, this compound can be utilized to create complex molecules. Its carboxylic acid group allows for easy modification, making it a versatile reagent for constructing larger, more complex structures with potential applications in various chemical industries .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as fluorescent markers or probes. Due to the inherent fluorescence of the quinoline ring, it can be employed in the development of new imaging agents or sensors for detecting specific ions or molecules .

Biochemistry

In biochemistry, the compound’s ability to bind to proteins can be harnessed to study protein-ligand interactions. This can lead to insights into enzyme function and the design of enzyme inhibitors, which are crucial in drug development .

Agrochemical Research

Quinoline derivatives are explored for their potential use in agrochemicals. They can serve as the basis for developing new pesticides or herbicides, offering a new mode of action against pests and weeds that have developed resistance to existing treatments .

Veterinary Medicine

In veterinary medicine, this compound could be investigated for its efficacy in treating diseases in animals. Similar to its use in human medicine, its derivatives could be tailored to combat parasitic infections in livestock .

Environmental Science

Finally, in environmental science, this compound’s derivatives could be studied for their role in environmental remediation. For instance, they could be used to create materials that help in the adsorption and breakdown of pollutants, contributing to cleaner water and soil .

Mechanism of Action

The mode of action of a quinoline compound depends on its specific structure and the target it interacts with. Some quinolines are known to inhibit enzymes, while others may act as agonists or antagonists at different receptors .

The biochemical pathways affected by quinolines can also vary widely. For example, some quinolines have been found to affect signal transduction pathways, while others may interfere with metabolic pathways .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), can vary depending on the specific properties of the quinoline compound, including its size, charge, lipophilicity, and the presence of functional groups .

The result of action and the action environment would also depend on the specific quinoline compound and its target of action. Some quinolines have been found to have anti-inflammatory, antimalarial, or anticancer effects, among others .

properties

IUPAC Name |

6,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-4-6-14(7-5-11)17-10-16(19(21)22)15-9-12(2)8-13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBOZCFEPSTTKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401193351 |

Source

|

| Record name | 6,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436089-41-7 |

Source

|

| Record name | 6,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436089-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(3,5-Dimethylphenyl)sulfamoyl]anilino]-4-oxobutanoic acid](/img/structure/B1362734.png)

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1362738.png)

![5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde](/img/structure/B1362741.png)

![4-[(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1362760.png)